1-(4-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime
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Overview
Description
1-(4-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenyl group, and an indol-4-one core, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime typically involves multiple steps, starting with the preparation of the indol-4-one core. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions. The chlorophenyl and phenyl groups are then introduced through substitution reactions, followed by the formation of the oxime group using hydroxylamine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. The final product is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce compounds with fewer double bonds or other reduced features.
Scientific Research Applications
1-(4-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime has several scientific research applications:
Chemistry: It is used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Researchers may investigate its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry: It can be used in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime involves its interaction with specific molecular targets. This interaction can modulate various pathways, leading to changes in cellular functions. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one: Lacks the oxime group, which may affect its reactivity and applications.
2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one:
Uniqueness
1-(4-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime is unique due to the presence of both the chlorophenyl and oxime groups, which confer specific chemical properties and potential applications that are not shared by its similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(Z)-1-(4-chlorophenyl)-N-[(4-chlorophenyl)methoxy]-2-phenyl-6,7-dihydro-5H-indol-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22Cl2N2O/c28-21-11-9-19(10-12-21)18-32-30-25-7-4-8-26-24(25)17-27(20-5-2-1-3-6-20)31(26)23-15-13-22(29)14-16-23/h1-3,5-6,9-17H,4,7-8,18H2/b30-25- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXSBWKXLIXGJO-JVCXMKTPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(=NOCC5=CC=C(C=C5)Cl)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/C(=N\OCC5=CC=C(C=C5)Cl)/C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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